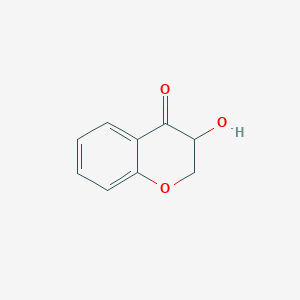
4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-, also known as 4-Chromanone, Chroman-4-one, Chromanone, Isochromanone, 2,3-Dihydro-4-benzopyranone, 2,3-Dihydro-2-benzopyran-4-one, and Chromonone . It has a molecular formula of C9H8O2 and a molecular weight of 148.1586 .
Molecular Structure Analysis
The molecular structure of 4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy- can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7 (8)9/h1-4H,5-6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy- include a molecular weight of 148.1586 and a molecular formula of C9H8O2 . More specific properties such as boiling point, melting point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Chroman-4-one derivatives exhibit promising anticancer effects. Researchers have investigated their potential as inhibitors of tumor growth and metastasis. These compounds interfere with cancer cell signaling pathways, induce apoptosis (programmed cell death), and inhibit angiogenesis (formation of new blood vessels to feed tumors) .
Antioxidant Activity
Chromanone analogs possess strong antioxidant properties. They scavenge free radicals, protecting cells from oxidative damage. These compounds may contribute to overall health by reducing oxidative stress and preventing various diseases .
Anti-Inflammatory Effects
Chroman-4-one derivatives demonstrate anti-inflammatory activity. They inhibit pro-inflammatory enzymes and cytokines, making them potential candidates for managing inflammatory conditions such as arthritis and inflammatory bowel diseases .
Antiviral and Antifungal Potential
Studies suggest that chromanone compounds exhibit antiviral and antifungal effects. They may interfere with viral replication or fungal growth, providing a basis for drug development in these areas .
Neuroprotective Properties
Chroman-4-one analogs show promise as neuroprotective agents. They may enhance cognitive function, protect neurons from damage, and potentially play a role in managing neurodegenerative diseases .
Skin and Hair Care Applications
Chroman-4-one derivatives have been used in cosmetic preparations. They contribute to skin and hair health by improving texture, promoting wound healing, and addressing inflammation and allergies .
Wirkmechanismus
Target of Action
3-Hydroxychroman-4-one, also known as 4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy- or 3-HYDROXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds Chromanone analogs have shown antiparasitic activity by targeting pteridine reductase-1 .
Mode of Action
The mode of action of 3-Hydroxychroman-4-one involves its interaction with its targets, leading to various biological and pharmaceutical activities . For instance, chromanone analogs have shown significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM
Biochemical Pathways
It’s known that chromanone and its derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities .
Result of Action
The molecular and cellular effects of 3-Hydroxychroman-4-one’s action are diverse, given its broad variety of biological and pharmaceutical activities . For instance, chromanone analogs have shown antiparasitic activity .
Eigenschaften
IUPAC Name |
3-hydroxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,10H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDVENVZFGMCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy- | |
CAS RN |
74736-89-3 |
Source


|
| Record name | 3-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dimethyl-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2426402.png)
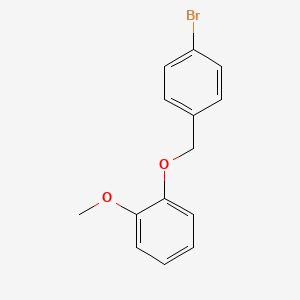

![4-[(4-Bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B2426409.png)
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2426411.png)
![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2426413.png)
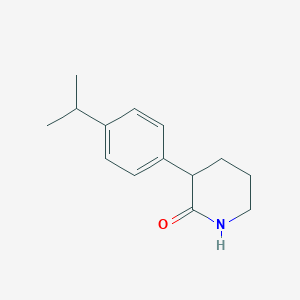
![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2426418.png)
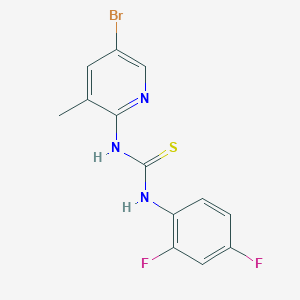
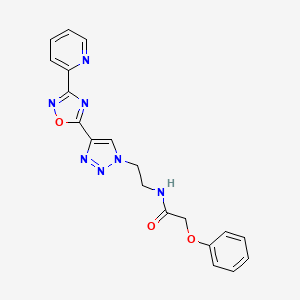
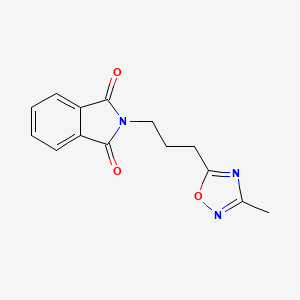
![8'-Methoxy-11b'-methyl-5',6',11',11b'-tetrahydrospiro[cyclohexane-1,1'-[1,3]oxazolo[3',4':1,2]pyrido[3,4-b]indol]-3'-one](/img/structure/B2426422.png)
![3-{3-[(2-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2426424.png)